molecular formula C6H6F5NOS B1512997 2-Amino-5-(pentafluorosulfanyl)phenol CAS No. 1159512-48-7

2-Amino-5-(pentafluorosulfanyl)phenol

Cat. No. B1512997
M. Wt: 235.18 g/mol
InChI Key: UKCDUGBHFWVMNE-UHFFFAOYSA-N
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Description

2-Amino-5-(pentafluorosulfanyl)phenol is a compound with the molecular formula C6H6F5NOS and a molecular weight of 235.17 . It is used in research and falls under the category of organic building blocks .


Synthesis Analysis

The synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol involves a reaction in acetonitrile at 80℃ for 6 hours. The starting compound, 2-amino-5-(pentafluorosulfanyl)phenol (37) (410 mg, 1.74 mmol), is stirred in CH3CN (10 mL). Di (1H-imidazol-1-yl) methanimine (562 mg, 3.49 mmol) is added in one portion at 20. The reaction mixture is stirred at 80 for 6 hours .


Chemical Reactions Analysis

The pentafluorosulfanyl (SF5) group in 2-Amino-5-(pentafluorosulfanyl)phenol displays high electronegativity, chemical and thermal stability, and low surface energy . This group has been harnessed to tune the optoelectronic character of different classes of functional materials .

Scientific Research Applications

Synthesis and Oxidation Studies

  • Synthesis of Aliphatic Sulfur Pentafluorides: The compound 2-amino-5-(pentafluorosulfanyl)phenol undergoes oxidation leading to the formation of SF5-substituted nitriles and esters in good yields. This method is a practical synthesis of aliphatic SF5-containing compounds from readily available aromatic ones (Vida et al., 2014).

Biodegradation Studies

  • Biodegradation by Pseudomonas spp.: Pseudomonas spp. can utilize 2-amino-5-(pentafluorosulfanyl)phenol as the sole carbon and energy source. This study reveals that such compounds can be biodegraded by microorganisms, releasing fluoride ion and generating toxic metabolites (Saccomanno et al., 2018).

Genetic Encoding for Protein Interactions

  • Genetic Encoding in Proteins: The compound is used for genetic encoding of para-pentafluorosulfanyl phenylalanine into proteins. This method enables specific and strong interactions in proteins, beneficial for structural biology and in-vivo studies (Qianzhu et al., 2020).

Reactivity Studies

  • Hydroxylation and Reduction Reactions: The compound participates in hydroxylation reactions with nitro-(pentafluorosulfanyl)benzenes and subsequent reduction to form amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Environmental Impact and Biotransformation

  • Environmental and Biotransformation Studies: Research on the environmental impact and potential biotransformation reactions of compounds containing the pentafluorosulfanyl group is crucial, as they are seen as potential pollutants. Studies include transformation by Cunninghamella elegans and other bacteria, forming N-acetylated derivatives (Kavanagh et al., 2013).

Safety And Hazards

The safety precautions for handling 2-Amino-5-(pentafluorosulfanyl)phenol include keeping the product out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Future Directions

The pentafluorosulfanyl (SF5) group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . As synthetic methodologies improve, the number of compounds containing this group will expand, and these chemicals may be viewed as emerging pollutants . Therefore, future research could focus on the biodegradation of SF5-substituted aromatic compounds .

properties

IUPAC Name

2-amino-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCDUGBHFWVMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856577
Record name 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(pentafluorosulfanyl)phenol

CAS RN

1159512-48-7
Record name 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Vida, T Pastyrikova, B Klepetarova… - The Journal of Organic …, 2014 - ACS Publications
4-(Pentafluorosulfanyl)catechol, 2-amino-4-(pentafluorosulfanyl)phenol, and 2-amino-5-(pentafluorosulfanyl)phenol undergo oxidation by lead tetraacetate at ambient temperature …
Number of citations: 17 pubs.acs.org
V Norbert, P Tereza, K Blanka, B Petr - 2014
Number of citations: 0

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